molecular formula C18H12FN3O2 B2801670 4-cyano-N-{[5-(4-fluorophenyl)isoxazol-4-yl]methyl}benzamide CAS No. 1775506-45-0

4-cyano-N-{[5-(4-fluorophenyl)isoxazol-4-yl]methyl}benzamide

Cat. No.: B2801670
CAS No.: 1775506-45-0
M. Wt: 321.311
InChI Key: PSQXLTSRQUHWJI-UHFFFAOYSA-N
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Description

4-cyano-N-{[5-(4-fluorophenyl)isoxazol-4-yl]methyl}benzamide is a chemical compound that belongs to the class of benzamides. It features a cyano group, a fluorophenyl group, and an isoxazole ring, making it a compound of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-{[5-(4-fluorophenyl)isoxazol-4-yl]methyl}benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-{[5-(4-fluorophenyl)isoxazol-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or isoxazole derivatives.

Scientific Research Applications

4-cyano-N-{[5-(4-fluorophenyl)isoxazol-4-yl]methyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyano-N-{[5-(4-fluorophenyl)isoxazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-N-{[5-(4-chlorophenyl)isoxazol-4-yl]methyl}benzamide: Similar structure with a chlorine atom instead of a fluorine atom.

    4-cyano-N-{[5-(4-bromophenyl)isoxazol-4-yl]methyl}benzamide: Similar structure with a bromine atom instead of a fluorine atom.

    4-cyano-N-{[5-(4-methylphenyl)isoxazol-4-yl]methyl}benzamide: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorophenyl group in 4-cyano-N-{[5-(4-fluorophenyl)isoxazol-4-yl]methyl}benzamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents.

Properties

IUPAC Name

4-cyano-N-[[5-(4-fluorophenyl)-1,2-oxazol-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2/c19-16-7-5-13(6-8-16)17-15(11-22-24-17)10-21-18(23)14-3-1-12(9-20)2-4-14/h1-8,11H,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQXLTSRQUHWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NCC2=C(ON=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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